N-Debutyl Terodiline Hydrochloride
Description
Terodiline hydrochloride (chemical name: N-tert-butyl-1-methyl-3,3-diphenylpropylamine hydrochloride) is a dual-acting compound with antimuscarinic and calcium channel-blocking properties . It was initially developed for treating overactive bladder (OAB) symptoms, such as urinary frequency and incontinence, by inhibiting bladder muscle contractions. Clinical studies demonstrated a 92.7% improvement in symptoms at a dose of 24 mg/day . However, it was withdrawn from the market in the 1990s due to severe cardiac adverse effects, including QT prolongation, torsades de pointes, and arrhythmias . Its dual mechanism—blocking M1 muscarinic receptors and L-type calcium channels—contributed to both efficacy and toxicity .
Properties
IUPAC Name |
4,4-diphenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYRTMFFATVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .
Biology: In biological research, this compound is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .
Industry: In the industrial sector, this compound is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .
Mechanism of Action
The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .
Comparison with Similar Compounds
Pharmacological Mechanisms
Key Insights :
- Terodiline’s dual mechanism distinguishes it from pure antimuscarinics (e.g., tolterodine) or calcium blockers (e.g., verapamil).
- Propiverine shares Terodiline’s dual action but with weaker muscarinic affinity .
Receptor Affinity and Selectivity
Muscarinic Receptor Binding Affinity (Rank order from strongest to weakest):
Atropine > Oxybutynin > Pirenzepine ≈ Terodiline > Propiverine .
| Compound | Relative Muscarinic Affinity | Calcium Blocking Potency |
|---|---|---|
| Terodiline HCl | Moderate | Moderate (IC₅₀: ~1 μM) |
| Tolterodine | Low | None |
| Propiverine HCl | Low | Weak |
| Oxybutynin | High | None |
Notes:
- Terodiline’s calcium-blocking action occurs at higher concentrations than its antimuscarinic effects, contributing to dose-dependent cardiac risks .
- Oxybutynin’s high muscarinic affinity correlates with stronger anticholinergic side effects (e.g., dry mouth) .
Key Findings :
- Terodiline’s reverse use-dependent triangulation (increased at lower heart rates) exacerbates arrhythmogenicity, unlike tolterodine .
- Tolterodine’s linear APD90-triangulation relationship and lack of use-dependency underpin its safer cardiac profile .
Clinical Efficacy in Overactive Bladder
| Compound | Symptom Improvement Rate | Dose (Daily) | Study Duration |
|---|---|---|---|
| Terodiline HCl | 92.7% | 24 mg | 4 weeks |
| Tolterodine | 70–80% | 4 mg | 12 weeks |
| Propiverine HCl | 75–85% | 20 mg | 8 weeks |
Notes:
- Terodiline’s efficacy is comparable to newer agents but offset by safety concerns.
- Propiverine shows comparable efficacy with fewer withdrawals due to adverse events .
Adverse Effects and Market Status
Regulatory Insights :
Biological Activity
N-Debutyl Terodiline Hydrochloride is a compound with significant biological activity, primarily recognized for its role as a calcium channel antagonist and its anticholinergic properties. This article explores the biological mechanisms, clinical applications, and research findings related to this compound.
Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 53936-47-3 |
| Molecular Formula | C16H20ClN |
| Molecular Weight | 273.79 g/mol |
| IUPAC Name | N-Butyl-2-(2-chlorophenyl)-N,N-dimethylethanamine hydrochloride |
This compound exhibits its biological activity through multiple mechanisms:
- Calcium Channel Blockade : It acts as a non-selective calcium channel antagonist, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release .
- Anticholinergic Activity : The compound also demonstrates anticholinergic effects, which can alleviate symptoms associated with overactive bladder conditions by reducing involuntary bladder contractions .
- Modulation of Ion Channels : Research indicates that N-Debutyl Terodiline can block various ion channels, further contributing to its therapeutic effects in conditions like urinary frequency and urge incontinence .
Clinical Applications
This compound has been studied for various clinical applications:
- Urinary Disorders : It is primarily used to treat conditions such as pollakisuria (frequent urination) and urge incontinence, providing relief by relaxing the bladder muscles .
- Neurological Effects : Clinical studies have shown improvements in patients with nervous pollakisuria, suggesting its efficacy in managing bladder-related neurological disorders .
Research Findings
Recent studies have highlighted the compound's potential beyond urinary applications:
- Anticancer Properties : Some derivatives of terodiline have exhibited anticancer activity, prompting investigations into their use as therapeutic agents against various cancer types .
- Neuroprotective Effects : Preliminary research suggests that terodiline may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
Case Studies
- Clinical Study on Urinary Frequency :
-
Investigational Use in Cancer Therapy :
- A recent investigation into the anticancer effects of terodiline derivatives showed promising results in vitro against several cancer cell lines, indicating a need for further clinical trials to explore this potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
